Cas no 86639-62-5 ((S)-4-Ethyl-4-hydroxy-10-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione)
![(S)-4-Ethyl-4-hydroxy-10-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione structure](https://de.kuujia.com/scimg/cas/86639-62-5x500.png)
86639-62-5 structure
Produktname:(S)-4-Ethyl-4-hydroxy-10-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
(S)-4-Ethyl-4-hydroxy-10-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (S)-4-Ethyl-4-hydroxy-10-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
- 9-Nitrocamptothecin
- (S)-4-Ethyl-4-hydroxy-10-nitro-1H-pyrano[3',4':6,7]-indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
- (S)-4-Ethyl-4-hydroxy-9-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
- 1H-Pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione,4-ethyl-4-hydroxy-9-nitro-, (S)-
- 10-Nitrocamptothecin
- (4S)-4-Ethyl-4-hydroxy-9-nitro-1H-pyrano[3′,4′:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione (ACI)
- 1H-Pyrano[3′,4′:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione, 4-ethyl-4-hydroxy-9-nitro-, (S)- (ZCI)
- (S)-4-Ethyl-4-hydroxy-9-nitro-1H-pyrano[3′,4′:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
- RUBETICAN
- CAMPTOTHECIN, 9-NITRO-20(S)-
- 9-NITRO-CPT
- 4α-Ethyl-4-hydroxy-10-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
- 9-Nitro-20(S)-camptothecine
- (S)-4-Ethyl-4-hydroxy-10-nitro-1H-pyrano[3',4':6,7]-indolizino[1,2-b]quinoline-3,14(4H,12H)-di
-
- MDL: MFCD06656294
- Inchi: 1S/C20H15N3O6/c1-2-20(26)14-7-16-17-11(8-22(16)18(24)13(14)9-29-19(20)25)5-10-6-12(23(27)28)3-4-15(10)21-17/h3-7,26H,2,8-9H2,1H3/t20-/m0/s1
- InChI-Schlüssel: XLHNAFUKOSPOAT-FQEVSTJZSA-N
- Lächelt: O=C1C2COC([C@](C=2C=C2C3N=C4C=CC(=CC4=CC=3CN12)[N+](=O)[O-])(O)CC)=O
Berechnete Eigenschaften
- Genaue Masse: 393.09600
- Monoisotopenmasse: 393.09608521g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 6
- Schwere Atomanzahl: 29
- Anzahl drehbarer Bindungen: 2
- Komplexität: 861
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 1
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topologische Polaroberfläche: 126Ų
Experimentelle Eigenschaften
- Dichte: 1.63±0.1 g/cm3(Predicted)
- Siedepunkt: 827.4±65.0 °C(Predicted)
- PSA: 127.24000
- LogP: 2.51100
- pka: 11.17±0.20(Predicted)
(S)-4-Ethyl-4-hydroxy-10-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
DC Chemicals | DCX-058-20 mg |
9-Nitrocamptothecin |
86639-62-5 | >98%, Standard References Grade | 20mg |
$280.0 | 2022-03-01 | |
DC Chemicals | DCX-058-20mg |
9-Nitrocamptothecin |
86639-62-5 | >98%, Standard References Grade | 20mg |
$280.0 | 2023-09-15 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N60010-100mg |
9-Nitrocamptothecin |
86639-62-5 | 100mg |
¥2098.0 | 2021-09-08 | ||
Matrix Scientific | 099302-1g |
(S)-4-Ethyl-4-hydroxy-10-nitro-1H-pyrano[3',4':6,7]-indolizino[1,2-b]quinoline-3,14(4H,12H)-dione, 95+% |
86639-62-5 | 95+% | 1g |
$1647.00 | 2023-09-09 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N60010-20mg |
9-Nitrocamptothecin |
86639-62-5 | 20mg |
¥698.0 | 2021-09-08 | ||
Matrix Scientific | 099302-250mg |
(S)-4-Ethyl-4-hydroxy-10-nitro-1H-pyrano[3',4':6,7]-indolizino[1,2-b]quinoline-3,14(4H,12H)-dione, 95+% |
86639-62-5 | 95+% | 250mg |
$742.00 | 2023-09-09 | |
A2B Chem LLC | AX50771-1g |
9-Nitrocamptothecin |
86639-62-5 | 98% | 1g |
$882.00 | 2024-04-19 |
(S)-4-Ethyl-4-hydroxy-10-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione Verwandte Literatur
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
-
Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
-
Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
Related Articles
-
2'-Fluoroacetophenon als einflussreiche Modifikation in der chemischen Biopharmazie Die Einführung f……Jun 19, 2025
-
Ethylen-Mitbewerber auf dem Prüfstand: Das faszinierende Ethyl 4-Chloro-2-(Methylsulfanyl)Pyrimidin-……Jun 17, 2025
-
Diafenthiuron: Ein neuer Ansatz in der chemischen Biopharmazie? Die chemische Biopharmazie steht stä……Jun 17, 2025
-
Amentoflavon - Ein Potenzial für die chemische Biopharmazie hervorheben Die chemische Biopharmazie s……Jun 17, 2025
-
1-Ethynylcyclohexan-1-ol: Eine Schlüsselverbindung in der chemischen Biopharmazie Die chemische Biop……Jun 17, 2025
86639-62-5 ((S)-4-Ethyl-4-hydroxy-10-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione) Verwandte Produkte
- 91421-42-0(Rubitecan)
- 91421-43-1(9-amino-CPT)
- 104195-61-1(10-Nitrocamptothecin)
- 110351-92-3((R)-(-)-Camptothecin)
- 104267-73-4(1H-Pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione,4-ethyl-4,9-dihydroxy-10-nitro-, (4S)-)
- 86639-63-6(10-Aminocamptothecin)
- 27538-47-2(1,7,7-trimethyl-2-methylidenebicyclo2.2.1heptane)
- 25016-20-0(1-Methyl-1H-pyrazole-3-carboxylic acid)
- 1932439-66-1((3S,4S)-N,4-dimethyl-piperidin-3-amine)
- 2227734-35-0(methyl (3R)-3-(3-bromophenyl)-3-hydroxypropanoate)
Empfohlene Lieferanten
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:86639-62-5)9-Nitrocamptothecin

Reinheit:>98%
Menge:5mg,10mg ,20mg ,50mg ,100mg,or customized
Preis ($):Untersuchung